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Compound of Interest

Compound Name: 4-Amino-3-nitrobenzoic acid

Cat. No.: B072122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-nitrobenzoic acid (CAS Number: 1588-83-6), a compound of interest in

pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presenting key

findings in a structured format to facilitate research and development.

Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for 4-Amino-3-
nitrobenzoic acid, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data for 4-Amino-3-nitrobenzoic acid provide

detailed information about its atomic framework.

¹H NMR Spectral Data

The proton NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.11-7.92 Multiplet 2H Aromatic H

~7.40-7.21 Multiplet 2H Aromatic H

13.06 Singlet 1H
Carboxylic Acid (-

COOH)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum was also recorded in DMSO-d₆.[1]

Chemical Shift (δ) ppm Assignment

166.84 C=O (Carboxylic Acid)

166.37 Aromatic C

164.38 Aromatic C

132.59 Aromatic C

127.83 Aromatic C

116.14 Aromatic C

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule through their

characteristic absorption of infrared radiation. The data presented below corresponds to the

analysis of a solid sample prepared as a KBr pellet.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3400-3200 Strong, Broad N-H
Amine (N-H)

Stretching

3300-2500 Very Broad O-H
Carboxylic Acid (O-H)

Stretching

1760-1690 Strong C=O
Carboxylic Acid (C=O)

Stretching

1600-1585 & 1500-

1400
Medium-Weak C=C

Aromatic Ring

Stretching

1550-1475 Strong N-O
Asymmetric Nitro

(NO₂) Stretching

1360-1290 Strong N-O
Symmetric Nitro (NO₂)

Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and elemental

composition. The data below was likely obtained using electron ionization (EI).

m/z Relative Intensity (%) Assignment

182 ~100 [M]⁺ (Molecular Ion)

165 Moderate [M-OH]⁺

136 Moderate [M-NO₂]⁺

118 Moderate [M-NO₂-H₂O]⁺

90 Moderate [M-NO₂-COOH]⁺

Experimental Protocols
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Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid aromatic acid is as follows:

Sample Preparation: Accurately weigh 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR of 4-
Amino-3-nitrobenzoic acid.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved

and the solution is homogeneous.

Data Acquisition: The NMR spectra were recorded on a 500 MHz spectrometer.[1] The

instrument is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to optimize resolution. For ¹³C NMR, a proton-decoupled experiment is typically run

to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of

DMSO-d₆.[1]

FT-IR Spectroscopy
The following protocol outlines the KBr (potassium bromide) pellet method for solid sample

analysis:

Sample Grinding: Grind a small amount (1-2 mg) of 4-Amino-3-nitrobenzoic acid to a fine

powder using an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar

and thoroughly mix with the sample.

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin,

transparent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer

and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b072122?utm_src=pdf-body
https://www.benchchem.com/product/b072122?utm_src=pdf-body
https://www.rsc.org/suppdata/ra/c3/c3ra00046j/c3ra00046j.pdf
https://www.rsc.org/suppdata/ra/c3/c3ra00046j/c3ra00046j.pdf
https://www.benchchem.com/product/b072122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a

mass analyzer.

Sample Introduction: A small amount of the solid sample is introduced into the ion source,

often via a direct insertion probe, and vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate key experimental workflows and the structural relationships of

the functional groups in 4-Amino-3-nitrobenzoic acid.
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Caption: General workflow for spectroscopic analysis of 4-Amino-3-nitrobenzoic acid.
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Caption: Key functional groups of 4-Amino-3-nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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